1-(4-Ethoxyphenyl)-2-nitroethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-nitroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-15-9-5-3-8(4-6-9)10(12)7-11(13)14/h3-6,10,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCPPANGNBAQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545809 | |
| Record name | 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408306-89-8 | |
| Record name | 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1 4 Ethoxyphenyl 2 Nitroethan 1 Ol
Classical Nitroaldol (Henry) Reaction Approaches
The traditional Henry reaction is typically carried out using a base catalyst to deprotonate the nitroalkane, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
Base-Catalyzed Synthesis
The base-catalyzed Henry reaction between 4-ethoxybenzaldehyde (B43997) and nitromethane (B149229) is a straightforward method for the synthesis of 1-(4-ethoxyphenyl)-2-nitroethan-1-ol. Various bases can be employed to facilitate this reaction, ranging from inorganic bases like sodium hydroxide (B78521) and potassium carbonate to organic bases such as triethylamine. The choice of base and solvent can influence the reaction rate and yield. While this method is effective, it often requires careful control of reaction conditions to minimize side reactions, such as dehydration of the product to the corresponding nitroalkene.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium Hydroxide (NaOH) | Methanol/Water | 25 | 24 | 75 |
| Potassium Carbonate (K2CO3) | Ethanol (B145695) | 25 | 48 | 68 |
| Triethylamine (Et3N) | Dichloromethane (B109758) | 25 | 72 | 65 |
Solvent-Free Reaction Conditions
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste and can sometimes lead to improved reaction rates and yields. The Henry reaction for the synthesis of this compound has been successfully carried out under solvent-free conditions, often with the aid of a solid catalyst. For instance, the use of nanosized mesoporous CuMgAl ternary oxide catalysts has been shown to be highly effective.
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| CuMgAl-I Ternary Oxide | 60 | 10 | 96 |
Advanced Catalytic Systems for Enhanced Synthesis
To overcome the limitations of classical methods, such as long reaction times, moderate yields, and lack of stereocontrol, advanced catalytic systems have been developed. These systems offer higher efficiency, selectivity, and the ability to control the stereochemistry of the product.
Organocatalysis in Stereoselective Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organic molecules can catalyze the Henry reaction to produce enantiomerically enriched β-nitro alcohols. For the synthesis of this compound, Cinchona-derived thiourea (B124793) organocatalysts have demonstrated considerable success. These catalysts activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to high yields and excellent enantioselectivities.
| Organocatalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Cinchona-Thiourea Catalyst A | Toluene | -20 | 48 | 92 | 95 (R) |
| Cinchona-Thiourea Catalyst B | Dichloromethane | 0 | 24 | 88 | 92 (S) |
Metal-Complex Catalysis (e.g., Copper(II) Complexes)
Transition metal complexes are widely used as catalysts in the Henry reaction. Copper(II) complexes, in particular, have been extensively studied for their ability to catalyze the asymmetric Henry reaction with high efficiency and stereoselectivity. Chiral ligands coordinated to the copper center create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. Various chiral ligands, such as those derived from bis(oxazolines) and diamines, have been successfully employed in the copper(II)-catalyzed synthesis of β-nitro alcohols, including this compound. Lanthanide-based catalysts have also been explored for this transformation, offering an alternative approach to achieving high stereoselectivity.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Cu(OAc)2 / Chiral Diamine Ligand | Ethanol | 0 | 72 | 85 | 90 (S) |
| Cu(OTf)2 / Bis(oxazoline) Ligand | Dichloromethane | -78 | 24 | 95 | 98 (R) |
Heterogeneous Catalysis (e.g., Nanosized Mesoporous Oxide Catalysts)
Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for catalyst recycling. For the synthesis of this compound, nanosized mesoporous oxide catalysts have proven to be highly effective. These materials possess a high surface area and a high density of active sites, which contributes to their excellent catalytic activity. As mentioned in the context of solvent-free reactions, catalysts such as CuMgAl ternary oxides have been shown to promote the Henry reaction with high yields and short reaction times. The reusability of these catalysts further enhances their appeal from a green chemistry perspective.
| Catalyst | Reaction Conditions | Time (min) | Yield (%) | Recyclability (up to) |
|---|---|---|---|---|
| Nanosized Mesoporous CuMgAl-I Ternary Oxide | Solvent-free, 60°C | 10 | 96 | 5 cycles |
Green Chemistry Approaches (e.g., Ultrasound-Assisted, Tap Water Medium)
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign methodologies. jddhs.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.comnih.gov For the synthesis of nitroaldol products like this compound, green techniques such as ultrasound assistance and the use of water as a solvent have shown significant promise.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. nih.govdntb.gov.uaresearchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a dramatic acceleration of the reaction. researchgate.net Ultrasound-assisted Henry reactions have been shown to proceed much faster than under silent (conventional stirring) conditions, often leading to higher yields in shorter time frames. nih.govresearchgate.net For instance, multicomponent reactions to form heterocyclic compounds, which share mechanistic similarities with the Henry reaction, have demonstrated a significant rate and yield enhancement when performed in an ultrasonic bath compared to silent conditions. nih.govnih.gov This suggests that the synthesis of this compound from 4-ethoxybenzaldehyde and nitromethane could be similarly optimized.
Tap Water as a Reaction Medium: Replacing volatile organic compounds (VOCs) with water as a solvent is a cornerstone of green chemistry. jddhs.com Water is non-toxic, non-flammable, and abundant. jddhs.com Several studies have shown that the Henry reaction can be performed efficiently in an aqueous medium, sometimes even without the need for a catalyst. nih.gov The use of water can simplify the workup procedure and reduce the environmental impact of the synthesis. nih.gov The combination of ultrasound and water as a solvent often provides synergistic effects, further improving the efficiency and sustainability of the process. nih.govnih.gov
| Technique | Catalyst/Conditions | Solvent | Key Advantages |
| Ultrasound-Assisted | Typically base-catalyzed | Various, including water | Reduced reaction times, increased yields, energy efficiency. nih.govresearchgate.net |
| Aqueous Medium | Often catalyst-free or with a simple base (e.g., Et3N) | Water | Environmentally friendly, reduced use of VOCs, simplified workup. jddhs.comnih.gov |
Mechanistic Elucidation of Formation Reactions
The formation of this compound via the Henry reaction is a reversible process that begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield the final product. wikipedia.org
Transition State Analysis in Nitroaldol Additions
The stereochemical outcome of the Henry reaction is determined in the carbon-carbon bond-forming step. The transition state involves the approach of the planar nitronate to the carbonyl group of the aldehyde. For the reaction to be stereoselective, the transition state must be highly organized. In catalyzed reactions, this organization is achieved through interactions with the catalyst.
In asymmetric synthesis, chiral catalysts create a chiral environment that forces the reactants into a specific orientation. For example, in reactions catalyzed by metal-ligand complexes, the catalyst coordinates to both the nitronate and the aldehyde, holding them in a rigid arrangement. The steric hindrance imposed by the chiral ligand favors one facial approach of the nucleophile to the aldehyde over the other, leading to an excess of one enantiomer. The geometry of this transition state is crucial, and factors like the size of the substituents on the aldehyde and the structure of the catalyst play a significant role. wikipedia.org
Role of Catalyst-Substrate Interactions
Catalyst-substrate interactions are fundamental to controlling the rate and selectivity of the Henry reaction. In base catalysis, the primary role of the catalyst is to deprotonate the nitroalkane. However, in more sophisticated catalytic systems, the interactions are more complex.
Lewis Acid Catalysis: A Lewis acid catalyst activates the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nitronate. wikipedia.org
Bifunctional Catalysis: Many modern catalysts for the asymmetric Henry reaction are bifunctional. They possess both a basic site to deprotonate the nitromethane and a Lewis acidic site (or a hydrogen-bond donor site) to activate the aldehyde. osti.gov This dual activation brings the two reactants into close proximity within the catalyst's chiral scaffold, allowing for highly effective stereochemical control. For instance, cinchona alkaloid-derived catalysts can use their basic quinuclidine (B89598) nitrogen to deprotonate the nitroalkane while the hydroxyl group at the C9 position can hydrogen-bond to and activate the aldehyde. nih.gov
Metal-Support Interactions: In heterogeneous catalysis, the support material can significantly influence the activity and selectivity of the metallic catalyst. uu.nl While less common for this specific transformation, interactions between a supported metal catalyst and the substrate can alter the electronic properties of the active sites and influence the adsorption of reactants. uu.nl
Stereochemical Control in Synthesis
This compound contains a stereocenter at the carbon atom bearing the hydroxyl group. Therefore, controlling the stereochemistry to produce specific diastereomers or enantiomers is a key challenge and an active area of research.
Diastereoselective Synthesis
When the nitroalkane is substituted at the α-carbon (e.g., nitroethane instead of nitromethane), a second stereocenter is formed, leading to the possibility of diastereomers (syn and anti). Diastereoselectivity is typically controlled by substrate or catalyst control. The relative orientation of the substituents in the transition state, influenced by steric and electronic effects, determines which diastereomer is formed preferentially. wikipedia.org While not directly applicable to the synthesis of this compound from nitromethane, understanding these principles is crucial when using substituted nitroalkanes.
Enantioselective Synthesis
The synthesis of a single enantiomer of this compound requires the use of a chiral catalyst or auxiliary. This is a highly sought-after goal, as enantiomerically pure β-amino alcohols derived from these nitro alcohols are important pharmaceutical building blocks. wikipedia.orgmdpi.com A variety of chiral catalysts have been developed for the asymmetric Henry reaction.
Notable catalytic systems include:
Chiral Metal Complexes: Complexes of copper, zinc, cobalt, and other metals with chiral ligands are widely used. osti.govmdpi.com For example, copper complexes with chiral bis(β-amino alcohol) ligands have been shown to catalyze the reaction between substituted aromatic aldehydes and nitromethane with excellent yields and high enantioselectivity. mdpi.com
Organocatalysts: Chiral organic molecules, such as cinchona alkaloids (e.g., quinine (B1679958) derivatives) and their derivatives, have emerged as powerful catalysts for the asymmetric Henry reaction. wikipedia.orgnih.gov These catalysts are often metal-free, which is advantageous in the synthesis of pharmaceutical intermediates. They operate through mechanisms involving hydrogen bonding and Brønsted base catalysis to create a chiral environment. nih.gov
| Catalyst Type | Example | Mode of Action | Typical Enantiomeric Excess (ee) |
| Chiral Metal Complexes | Cu(OAc)2 with Chiral Bis(β-amino alcohol) Ligands | Lewis acid activation of aldehyde and templating of reactants. mdpi.com | Up to 94.6% ee for various aromatic aldehydes. mdpi.com |
| Organocatalysts | Cinchona Alkaloids (e.g., Quinine derivatives) | Bifunctional catalysis: base deprotonates nitromethane, H-bonding activates aldehyde. nih.gov | Good to excellent ee reported for aromatic aldehydes. nih.gov |
| Chiral Metal-Salen Complexes | Co-salen Derivatives | Bimetallic pathway, Lewis acid activation. osti.gov | Up to >99% ee reported for certain substrates. osti.gov |
Optimization of Reaction Parameters
The synthesis of this compound is typically achieved through a Henry (nitroaldol) reaction between 4-ethoxybenzaldehyde and nitroethane. The optimization of reaction parameters is crucial for maximizing the yield and purity of the product, as well as for controlling the stereochemical outcome of the reaction. The key parameters that influence the reaction include temperature, pressure, solvent, and the stoichiometry of the reagents.
Temperature and Pressure Effects
Pressure can also influence the outcome of the Henry reaction. High-pressure conditions have been shown to improve the chemo- and regioselectivity of the reaction. wikipedia.org In the context of using supercritical carbon dioxide as a solvent, pressure is a key parameter to tune the selectivity between the formation of the β-nitro alcohol and the nitroalkene. acs.org For the synthesis of this compound, operating at elevated pressures could potentially increase the yield and selectivity, although this is not always a standard practice in laboratory-scale synthesis.
Table 1: Hypothetical Effect of Temperature on the Synthesis of this compound
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0 | 48 | 65 | 98 |
| 25 (Room Temp.) | 24 | 85 | 95 |
| 50 | 12 | 75 | 88 |
| 80 | 6 | 50 | 70 |
Solvent Effects and Selection
The choice of solvent can have a profound impact on the rate and stereoselectivity of the Henry reaction. nih.govnih.gov Solvents with higher polarity, such as water, methanol, and acetonitrile (B52724), have been shown to be effective for this type of reaction. researchgate.net In some instances, polar aprotic solvents like DMSO have been observed to accelerate the reaction compared to protic solvents like water. nih.gov The use of environmentally benign solvents like water is also gaining traction, with some catalyst-free Henry reactions being successfully carried out in tap water. thieme-connect.com
The selection of an appropriate solvent is often tied to the choice of catalyst and the desired reaction outcome. For instance, in certain catalytic systems, a mixture of solvents like dichloromethane and tetrahydrofuran (B95107) may be employed. mdpi.com The solubility of the reactants and the catalyst in the chosen solvent system is a critical consideration for achieving a homogeneous reaction mixture and, consequently, good yields.
Table 2: Hypothetical Influence of Different Solvents on the Synthesis of this compound
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 9.1 | 36 | 70 |
| Tetrahydrofuran (THF) | 7.6 | 30 | 78 |
| Acetonitrile | 37.5 | 24 | 88 |
| Methanol | 32.7 | 20 | 90 |
| Water | 80.1 | 18 | 92 |
Reagent Stoichiometry and Concentration
The stoichiometry of the reactants and the concentration of the catalyst are critical parameters in the synthesis of this compound. The Henry reaction is base-catalyzed, and a variety of bases can be used, including organic amines (e.g., triethylamine, DBU) and inorganic bases (e.g., potassium fluoride). wikipedia.org The amount of base used is typically catalytic, as excessive base can promote side reactions.
The molar ratio of 4-ethoxybenzaldehyde to nitroethane also influences the reaction. Often, a slight excess of the nitroalkane is used to ensure complete conversion of the aldehyde. The concentration of the reactants in the solvent can affect the reaction rate, with higher concentrations generally leading to faster reactions. However, very high concentrations can sometimes lead to issues with solubility and mixing. In some protocols, the nitroalkane itself can be used as the solvent.
Table 3: Hypothetical Optimization of Reagent Stoichiometry for the Synthesis of this compound
| 4-Ethoxybenzaldehyde (eq.) | Nitroethane (eq.) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 1.0 | 1.1 | 10 | 85 |
| 1.0 | 1.5 | 10 | 92 |
| 1.0 | 2.0 | 10 | 93 |
| 1.5 | 1.0 | 10 | 75 |
| 1.0 | 1.5 | 5 | 88 |
| 1.0 | 1.5 | 15 | 92 |
Advanced Spectroscopic and Structural Characterization of 1 4 Ethoxyphenyl 2 Nitroethan 1 Ol
Chromatographic Methods for Purity and Enantiomeric Excess Assessment
Chromatographic methods are powerful tools for separating components of a mixture, making them ideal for assessing the purity and enantiomeric excess of synthesized compounds. orgchemboulder.com
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of chiral compounds due to its high resolution and the availability of a wide range of chiral stationary phases (CSPs). heraldopenaccess.usnih.gov The determination of enantiomeric excess is crucial as different enantiomers of a drug can have varied pharmacological activities. shimadzu.com
For the analysis of nitroalcohols structurally similar to 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. These columns can achieve separation through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. researchgate.net
Detailed Research Findings:
In the analysis of analogous nitroaldol products, specific HPLC conditions have been successfully employed. For instance, the separation of 2-nitro-1-phenylethanol (B99664) enantiomers was achieved using a mobile phase of acetonitrile (B52724) and ethanol (B145695) (70:30) at a flow rate of 1 mL/min. rsc.org For (R)-2-Nitro-1-(4-methoxyphenyl)ethanol, a similar compound, a Chiralcel OD-H column with a mobile phase of hexane (B92381)/iPrOH (90:10 v/v) at a flow rate of 0.6 mL/min was utilized. rsc.org These established methods provide a strong basis for developing a robust analytical procedure for this compound.
The selection of the mobile phase is critical and often involves a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol (B130326) or ethanol to modulate the retention times and improve resolution. researchgate.net The UV detector is commonly set at a wavelength where the aromatic moiety of the molecule exhibits strong absorbance, typically around 230-260 nm. rsc.orgresearchgate.net
Table 1: Illustrative HPLC Conditions for Chiral Separation of Analogous Nitroalcohols
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Chiralcel OD-H | Chiralpak IC |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Hexane/Ethanol (95:5 v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 254 nm |
| Compound | (R)-2-Nitro-1-(4-methoxyphenyl)ethanol rsc.org | Substituted N-hydroxy-β-nitrosoamides beilstein-journals.org |
| Retention Times | t_minor = 14.45 min, t_major = 15.27 min rsc.org | t_minor = 11.3 min, t_major = 12.5 min beilstein-journals.org |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for purity assessment and can be adapted for chiral analysis. GC-MS provides high separation efficiency and allows for the reliable identification of compounds present in a sample. researchgate.net
For volatile and thermally stable compounds, GC is an excellent method for determining purity. However, for nitroalcohols like this compound, derivatization may be necessary to increase volatility and prevent thermal degradation in the injector and column. Common derivatization agents convert the hydroxyl group into a less polar and more volatile silyl (B83357) ether.
While not as common as HPLC for enantiomeric excess determination of this class of compounds, chiral GC columns with specialized stationary phases can be employed for the separation of enantiomers.
Detailed Research Findings:
While specific GC methods for this compound are not extensively documented in readily available literature, the general principles of GC-MS analysis for phytocompounds can be applied. A typical GC-MS analysis involves injecting the sample onto a capillary column (e.g., DB-5ms), where it is separated based on boiling point and polarity. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with spectral libraries.
Table 2: General Gas Chromatography Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | DB-5ms or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50-100 °C, ramp to 280-300 °C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Derivatization | May be required (e.g., silylation) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. libretexts.orgwikipedia.org It operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). orgchemboulder.comtifr.res.in
For a moderately polar compound like this compound, a common stationary phase is silica gel. researchgate.net The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf) values of the spots, aiming for an Rf between 0.2 and 0.8 for good resolution. libretexts.org Visualization of the spots can be achieved under UV light, as the aromatic ring will absorb UV radiation, or by using staining agents. chemistryhall.comresearchgate.net
Detailed Research Findings:
In TLC analysis, the separation is based on the polarity of the compounds. The polar nitro and hydroxyl groups of this compound will cause it to have a strong affinity for the polar silica gel stationary phase. Therefore, a mobile phase with sufficient polarity is required to move the compound up the plate. A common starting solvent system for such compounds is a mixture of hexane and ethyl acetate.
Table 3: Typical Thin-Layer Chromatography Systems
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 | Alumina |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Dichloromethane (B109758):Methanol (e.g., 9.5:0.5 v/v) |
| Visualization | UV light (254 nm) | Staining (e.g., phosphomolybdic acid, vanillin) chemistryhall.com |
| Application | Reaction monitoring, purity check chemistryhall.com | Separation of polar compounds libretexts.org |
No Specific Research Found for this compound
A comprehensive search for theoretical and computational chemistry investigations focusing specifically on the chemical compound This compound has yielded no dedicated research articles or publicly available datasets. Consequently, the detailed analysis requested in the article outline, including quantum mechanical calculations, conformational analysis, molecular dynamics simulations, and prediction of spectroscopic parameters, cannot be provided at this time.
While general principles of computational chemistry provide a framework for such analyses, the absence of specific studies on this compound means that no data on its electronic structure, energetics, dynamic behavior, or predicted spectroscopic properties have been published in the scientific literature. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for understanding molecular properties, but their application to this particular compound has not been documented in the sources accessed.
Similarly, Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding chemical reactivity, and Molecular Dynamics (MD) simulations, which provide insights into the dynamic behavior of molecules, have not been specifically reported for this compound.
Therefore, the creation of an article with detailed research findings and data tables as per the user's request is not possible due to the lack of available scientific research on this specific compound.
Theoretical and Computational Chemistry Investigations of 1 4 Ethoxyphenyl 2 Nitroethan 1 Ol
Structure-Reactivity Relationship (SRR) Studies
The reactivity of 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol is intricately linked to its molecular structure, specifically the interplay between the ethoxyphenyl ring, the hydroxyl group, and the nitro group. Computational studies on analogous structures provide a framework for understanding these relationships. The molecule's primary reaction pathways include dehydration, oxidation of the secondary alcohol, reduction of the nitro group, and the retro-Henry reaction. wikipedia.org The electronic and steric effects of its constituent functional groups govern the propensity for each of these transformations.
The Role of the 4-Ethoxyphenyl Group: The ethoxy group (-OCH₂CH₃) is a moderate electron-donating group. Through the resonance effect, the oxygen atom's lone pairs increase electron density in the phenyl ring, particularly at the ortho and para positions. dalalinstitute.com This increased electron density stabilizes any developing positive charge on the benzylic carbon, which is the carbon attached to both the phenyl ring and the hydroxyl group. This stabilization can facilitate reactions that involve the formation of a carbocation at this position, such as in certain dehydration or substitution reactions. The Hammett substituent constant (σₚ) for an ethoxy group is approximately -0.24, indicating its electron-donating nature. wikipedia.org This property makes the aromatic ring more susceptible to electrophilic attack compared to unsubstituted benzene (B151609), though this is less relevant for the reactivity of the side chain.
The Influence of the Hydroxyl and Nitro Groups: The benzylic hydroxyl group is a key reactive site. It can be protonated, leading to dehydration to form a nitroalkene, a common side reaction in the Henry reaction used to synthesize this compound. wikipedia.org Conversely, it can be oxidized to a ketone. The adjacent electron-withdrawing nitro group (-NO₂) significantly impacts the reactivity of the C-H bond at the alpha-position (the carbon bearing the nitro group). The acidity of this proton is increased, which is fundamental to the reversible nature of the Henry reaction. wikipedia.org Under basic conditions, this proton can be abstracted, leading to a carbon-carbon bond cleavage in a retro-Henry reaction, yielding 4-ethoxybenzaldehyde (B43997) and nitromethane (B149229). mdpi.comnih.gov
The interplay of these functional groups creates a complex reactivity landscape. For instance, the electron-donating ethoxy group can influence the rate of the retro-Henry reaction by stabilizing the resulting 4-ethoxybenzaldehyde. A hypothetical reaction coordinate diagram based on theoretical calculations of similar aromatic nitroalcohols could illustrate the relative energy barriers for dehydration versus the retro-Henry reaction, showing how substituents on the phenyl ring can favor one pathway over the other.
| Structural Feature | Electronic Effect | Influence on Reactivity | Favored Reaction Pathways |
|---|---|---|---|
| 4-Ethoxy Group | Electron-donating (Resonance) | Stabilizes positive charge at the benzylic position. | Dehydration (via carbocation intermediate), Oxidation of the alcohol. |
| Benzylic Hydroxyl Group | Nucleophilic, Proton acceptor | Site of dehydration and oxidation. | Dehydration, Oxidation to α-nitro ketone. |
| Nitro Group | Strongly electron-withdrawing (Inductive) | Increases acidity of α-proton, destabilizes adjacent positive charge. | Retro-Henry Reaction (base-catalyzed). |
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its reactivity. mdpi.com For this compound, a QSRR model could be developed to predict its rate of reaction in a specific transformation, such as the base-catalyzed retro-Henry reaction. This would involve a set of related aromatic nitroalcohols with varying substituents on the phenyl ring.
To construct such a model, a series of molecular descriptors would be calculated for each compound in the series. These descriptors are numerical representations of the molecule's properties. For a compound like this compound, relevant descriptors would fall into several categories:
Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants (σ), calculated dipole moments, and partial charges on specific atoms (e.g., the benzylic carbon or the nitro-group nitrogen). nih.gov
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.
Quantum Chemical Descriptors: Derived from computational chemistry calculations, these can include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken population analysis. researchgate.net
A hypothetical QSRR study on the rate of the retro-Henry reaction for a series of 1-(substituted-phenyl)-2-nitroethan-1-ols might yield a regression equation like the following:
log(k) = c₀ + c₁σ + c₂E_LUMO + c₃q_Cβ
Where:
log(k) is the logarithm of the reaction rate constant.
σ is the Hammett constant of the phenyl substituent.
E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
q_Cβ is the partial charge on the carbon atom bearing the nitro group.
c₀, c₁, c₂, and c₃ are coefficients determined by multiple linear regression analysis.
The following interactive data table presents hypothetical data for a QSRR study on the retro-Henry reaction. The values for this compound are included to illustrate its position within such a dataset.
| Substituent (at para-position) | Hammett Constant (σ) | LUMO Energy (eV) | Partial Charge on Cβ (a.u.) | log(k) (experimental) |
|---|---|---|---|---|
| -NO₂ | 0.78 | -3.5 | 0.18 | -3.5 |
| -Cl | 0.23 | -2.8 | 0.15 | -4.2 |
| -H | 0.00 | -2.5 | 0.14 | -4.8 |
| -CH₃ | -0.17 | -2.3 | 0.13 | -5.1 |
| -OCH₂CH₃ (Ethoxy) | -0.24 | -2.2 | 0.12 | -5.4 |
In this hypothetical model, a positive coefficient for the Hammett constant would suggest that electron-withdrawing groups accelerate the reaction, which is consistent with the mechanism of the retro-Henry reaction that involves the formation of a stabilized carbanion. The coefficients for LUMO energy and partial charge would similarly provide insight into the electronic factors governing the reaction rate. Such QSRR models are valuable for predicting the reactivity of new compounds and for understanding the underlying reaction mechanisms. nih.govekb.eg
Chemical Reactivity and Derivatization Strategies of 1 4 Ethoxyphenyl 2 Nitroethan 1 Ol
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group and can undergo several important transformations, most notably reduction to an amine and removal through denitration.
The reduction of the nitro group in β-nitro alcohols is a synthetically valuable transformation as it provides access to β-amino alcohols, which are important structural motifs in many biologically active compounds and chiral ligands. Various reducing agents can be employed for this conversion, with the choice of reagent often depending on the desired chemoselectivity and the presence of other functional groups in the molecule.
Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. commonorganicchemistry.commasterorganicchemistry.com This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.com The reaction conditions are generally mild, which helps in preserving the stereochemistry at the chiral centers and avoids side reactions.
Alternatively, metal-based reducing agents in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), can also effectively reduce the nitro group to an amine. masterorganicchemistry.com For substrates that may be sensitive to acidic conditions or catalytic hydrogenation, other reagents like tin(II) chloride (SnCl₂) can be used. commonorganicchemistry.com
Table 1: Common Reagents for the Reduction of Nitro Groups to Amines
| Reagent System | Typical Conditions | Notes |
| H₂/Pd-C | Methanol or Ethanol (B145695), Room Temperature, 1-4 atm H₂ | High efficiency, potential for hydrogenolysis of other functional groups. |
| H₂/Raney Ni | Ethanol, Room Temperature to 50°C, 1-5 atm H₂ | Often used when halogen substituents are present to avoid dehalogenation. commonorganicchemistry.com |
| Fe/HCl | Ethanol/Water, Reflux | Classical method, cost-effective. |
| SnCl₂ | Ethanol or Ethyl Acetate (B1210297), Room Temperature to Reflux | Mild conditions, good for substrates with acid-sensitive groups. |
| Zn/HCl | Aqueous or Alcoholic solution | Effective, but can sometimes lead to over-reduction or side reactions. |
The resulting 2-amino-1-(4-ethoxyphenyl)ethan-1-ol is a valuable building block for the synthesis of various pharmaceutical and agrochemical compounds.
Denitration reactions involve the removal of the nitro group and its replacement with a hydrogen atom or another functional group. For β-nitro alcohols, denitration can be a useful synthetic step. One common method for denitration is radical-mediated reduction using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a radical intermediate and is generally effective for a wide range of substrates.
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in 1-(4-ethoxyphenyl)-2-nitroethan-1-ol is a key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, and oxidation.
Esterification: The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivative. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, either an excess of the alcohol or the carboxylic acid is used, or the water formed during the reaction is removed. masterorganicchemistry.com
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a widely used method for this transformation. wikipedia.orgmasterorganicchemistry.com This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether. wikipedia.org The choice of the base and the alkylating agent is crucial to avoid side reactions, particularly elimination. masterorganicchemistry.com
Table 2: Representative Esterification and Etherification Reactions
| Reaction | Reagent(s) | Product Type |
| Fischer Esterification | R'-COOH, H⁺ (e.g., H₂SO₄) | Ester |
| Acylation | R'-COCl, Pyridine | Ester |
| Williamson Ether Synthesis | 1. NaH; 2. R'-X (Alkyl Halide) | Ether |
Oxidation to Carbonyl Compounds
As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 1-(4-ethoxyphenyl)-2-nitroethan-1-one. A variety of oxidizing agents can be used for this transformation.
For a selective oxidation that avoids over-oxidation or side reactions, milder reagents are preferred. Pyridinium chlorochromate (PCC) is a commonly used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.org Other modern oxidation methods, such as the Swern oxidation or the use of Dess-Martin periodinane, also provide high yields of the ketone under mild conditions. Stronger oxidizing agents like chromic acid (Jones reagent) can also be used, but care must be taken to control the reaction conditions to prevent potential degradation of the molecule. libretexts.org
Elimination Reactions to Form Nitroalkenes
The presence of a hydroxyl group at the β-position to the nitro group allows for an elimination reaction to form a nitroalkene. This dehydration reaction is typically acid- or base-catalyzed. The product of this elimination is 1-(4-ethoxyphenyl)-2-nitroethene.
This transformation is often achieved by treating the β-nitro alcohol with a dehydrating agent. Common reagents for this purpose include acetic anhydride, phthalic anhydride, or methanesulfonyl chloride in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate where the hydroxyl group is converted into a better leaving group, followed by base-promoted elimination of this group and a proton from the carbon bearing the nitro group. The resulting nitroalkene is a valuable Michael acceptor and can be used in a variety of carbon-carbon bond-forming reactions.
Reactions Involving the α-Carbon Stereocenter
The α-carbon, the stereogenic center bearing the hydroxyl group, is a focal point for various chemical modifications, including nucleophilic substitution and rearrangement reactions.
Nucleophilic Substitution Reactions
While direct nucleophilic substitution at the α-carbon of β-nitro alcohols like this compound is not commonly reported due to the poor leaving group nature of the hydroxyl group, activation of the hydroxyl group can facilitate such reactions. Conversion of the alcohol to a better leaving group, such as a tosylate or a halide, would render the α-carbon susceptible to attack by a range of nucleophiles.
In related systems, such as α-halo ketones, nucleophilic substitution reactions are known to be facile. The presence of the adjacent carbonyl group in α-halo ketones enhances the reactivity towards SN2 reactions. This is attributed to the stabilization of the transition state through conjugation. While not a ketone, the electron-withdrawing nature of the nitro group in this compound can similarly influence the reactivity of the α-position if the hydroxyl group is converted to a suitable leaving group.
Aliphatic nitro compounds can also be deprotonated at the α-position in the presence of a base, forming a nitronate intermediate. nih.gov This anion can then act as a nucleophile in subsequent reactions. However, for this compound, this would involve the carbon bearing the nitro group, not the α-carbon with the hydroxyl group.
Rearrangement Reactions
Acid-catalyzed rearrangements are a potential reaction pathway for this compound, given its β-nitro alcohol structure. In the presence of a strong acid, protonation of the hydroxyl group followed by elimination of water would generate a carbocation at the α-position. This carbocation could then undergo rearrangement, such as a 1,2-hydride shift or a 1,2-aryl shift, to form a more stable intermediate.
For instance, a 1,2-hydride shift from the adjacent carbon bearing the nitro group would lead to a more stabilized carbocation due to the potential for resonance with the nitro group. Subsequent reaction with a nucleophile or elimination could lead to a variety of products.
A study on the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has demonstrated that complex rearrangements can occur in molecules containing a nitroaryl group. rsc.org This suggests that the nitro-substituted aromatic portion of this compound could participate in or influence rearrangement pathways. Another related study on the rearrangement of 1-amino-2-nitrocyclopentanecarboxylic acid highlights that rearrangements in nitro-containing compounds can be triggered by specific reagents, in that case during acetylation. rsc.org
Electrophilic Aromatic Substitution on the Ethoxyphenyl Moiety
The ethoxyphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The ethoxy group (-OEt) is an activating, ortho-, para-directing substituent. wikipedia.org This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring more nucleophilic and thus more reactive towards electrophiles.
Given that the para position is already occupied by the 2-nitroethan-1-ol side chain, electrophilic substitution is expected to occur primarily at the ortho positions (positions 3 and 5 of the benzene (B151609) ring).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride and a Lewis acid.
The general mechanism for these reactions involves the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). masterorganicchemistry.com Subsequent loss of a proton restores the aromaticity of the ring.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-4-ethoxyphenyl)-2-nitroethan-1-ol |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-ethoxyphenyl)-2-nitroethan-1-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Acetyl-4-ethoxyphenyl)-2-nitroethan-1-ol |
Stereoselective Transformations and Epimerization Studies
The presence of two chiral centers in this compound (at the α-carbon and the carbon bearing the nitro group) means that it can exist as a mixture of diastereomers. The stereochemical outcome of its synthesis and subsequent reactions is a critical aspect of its chemistry.
The Henry reaction (nitroaldol reaction), which is used to synthesize β-nitro alcohols, is known to be reversible and prone to easy epimerization at the nitro-substituted carbon atom. encyclopedia.pubwikipedia.org This can lead to the formation of a mixture of diastereomers. However, recent advancements have focused on developing stereoselective Henry reactions to control the formation of specific stereoisomers.
One strategy to achieve high diastereoselectivity is through crystallization-induced diastereomer transformation. In this process, a reaction that is reversible in solution can be driven towards the formation of a single, less soluble diastereomer that crystallizes out of the reaction mixture. nih.gov This approach has been successfully applied to the synthesis of related β-nitro alcohols, affording high diastereomeric ratios.
Furthermore, enzymatic methods can be employed for the stereoselective synthesis and resolution of β-nitro alcohols. For example, hydroxynitrile lyases have been used for the kinetic resolution of racemic 2-nitro-1-phenylethanol (B99664), leading to the production of the (S)-enantiomer with high enantiomeric excess. nih.gov Such biocatalytic approaches could potentially be applied to this compound to obtain specific stereoisomers.
Studies on diastereoselective reactions often report the ratio of the different stereoisomers formed. For instance, a reaction might yield a diastereomeric ratio (d.r.) of >95:5, indicating a highly selective transformation. rsc.org
Table 2: Examples of Stereocontrol in Reactions of Related β-Nitro Alcohols
| Reaction Type | Catalyst/Method | Substrate(s) | Product | Diastereomeric Ratio (d.r.) | Reference |
| Henry Reaction | DBU | Nitroalkane and Aldehyde | Pyran hemiketal | >20:1 | nih.gov |
| Kinetic Resolution | (R)-selective Hydroxynitrile Lyase | Racemic 2-nitro-1-phenylethanol | (S)-2-nitro-1-phenylethanol | N/A (up to 99% ee) | nih.gov |
Potential Applications in Chemical Synthesis and Materials Science
Integration into Functional Material Design (e.g., Polymer Monomers, Ligands)There is no available information on the integration of 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol into the design of functional materials such as polymers or ligands.
A table of mentioned compounds cannot be generated as no specific reactions or related compounds were discussed in the article.
Future Research Directions and Unexplored Avenues for 1 4 Ethoxyphenyl 2 Nitroethan 1 Ol
Exploration of Novel and Sustainable Synthetic Routes
The classical synthesis of β-nitro alcohols, known as the Henry reaction, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. wikipedia.org While effective, traditional protocols often rely on organic solvents and strong bases, prompting research into more environmentally benign alternatives.
Future exploration in the synthesis of 1-(4-ethoxyphenyl)-2-nitroethan-1-ol will likely concentrate on several key areas:
Biocatalysis : The use of enzymes as catalysts offers a green and highly selective alternative. rsc.org Hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs) have shown potential in synthesizing chiral β-nitro alcohols. mdpi.comnih.gov Research could focus on identifying or engineering enzymes that are highly efficient and stereoselective for the reaction between 4-ethoxybenzaldehyde (B43997) and nitromethane (B149229). rsc.orgmdpi.com
Aqueous Media Synthesis : Performing the Henry reaction in water as a solvent is a significant green chemistry advancement. organic-chemistry.orgrsc.org Catalyst-free approaches using recyclable tap water have also been reported, offering a simple, cost-effective, and environmentally friendly protocol. researchgate.netthieme-connect.com Further optimization of these aqueous systems for the specific synthesis of this compound could lead to scalable and sustainable industrial processes.
Solvent-Free Conditions : Reactions conducted without a solvent, or under solvent-free conditions (SolFC), minimize waste and can lead to improved reaction kinetics. researchgate.net Polymer-supported catalysts have been shown to be effective in promoting the Henry reaction under these conditions, yielding nitroaldol products in good yields and short reaction times. researchgate.net
Development of Highly Efficient and Recyclable Catalytic Systems
Catalyst design is central to improving the synthesis of this compound. The focus is on creating systems that are not only highly active and selective but also easily separable and reusable, which is crucial for sustainable manufacturing.
Key avenues for research include:
Heterogeneous Catalysts : Solid-supported catalysts offer significant advantages in terms of recovery and reuse. rsc.orgresearchgate.net Materials like Amberlyst A-21, a macroreticular basic polymeric resin, have been shown to be superior general catalysts for the nitroaldol reaction, avoiding byproducts and being effective for a wide range of substrates. lookchem.com Other promising heterogeneous systems include biowaste-derived catalysts, such as banana peel ash, which are low-cost and environmentally friendly. rsc.org
Biopolymer-Based Catalysts : Natural polymers like keratin (B1170402) have demonstrated catalytic activity in the Henry reaction. nih.gov Although issues with catalyst deactivation upon reuse need to be addressed, these materials represent a renewable and biodegradable catalyst source. nih.gov
Metal-Complex Catalysts : Transition metal complexes, particularly those of copper, are widely used for the asymmetric Henry reaction to produce chiral nitro alcohols. researchgate.netmdpi.com Future work will likely involve designing novel ligands to enhance the activity and enantioselectivity of these catalysts, as well as developing methods for their heterogenization to facilitate recycling. acs.orgpatsnap.com
| Catalyst Type | Example | Key Advantages | Potential Research Focus |
|---|---|---|---|
| Heterogeneous Polymer Resin | Amberlyst A-21 | High yields, reusable, avoids byproducts. lookchem.com | Optimizing for continuous flow reactions. |
| Biowaste-Derived | Banana Peel Ash (MAPA) | Low-cost, renewable, environmentally friendly. rsc.org | Expanding substrate scope and scalability. |
| Biopolymer | Keratin | Biodegradable, renewable source. nih.gov | Improving stability and reusability. |
| Heterobimetallic | Nd/Na Heterobimetallic Complex | High anti-selectivity and enantioselectivity. acs.org | Application to a broader range of aldehydes. |
| Enzyme | Hydroxynitrile Lyase (HNL) | High stereoselectivity, mild conditions. nih.gov | Enzyme immobilization for enhanced stability. |
Advanced Computational Modeling for Predictive Chemical Behavior
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govdiva-portal.org For the synthesis of this compound, computational modeling offers a path to rationally design more efficient synthetic protocols.
Future research in this area should target:
Mechanism and Selectivity Prediction : DFT calculations can elucidate the detailed reaction mechanism of the Henry reaction, mapping out the energy profiles of different pathways. nih.govresearchgate.net This allows for the prediction of reaction barriers and the origins of stereoselectivity (enantio- and diastereoselectivity), guiding the choice of catalyst and reaction conditions. diva-portal.orgnih.gov
Catalyst Design : By modeling the interactions between the catalyst, 4-ethoxybenzaldehyde, and the nitronate intermediate, researchers can design new catalysts with enhanced activity and selectivity. researchgate.net Computational screening can identify promising catalyst structures before undertaking extensive experimental work.
Solvent Effects : The role of the solvent in the Henry reaction is critical. acs.org QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can model the explicit interactions of solvent molecules with the transition states, providing a deeper understanding of how solvents influence reaction rates and selectivity. researchgate.net
Investigation of Mechanistic Details at the Molecular Level
A thorough understanding of the reaction mechanism at the molecular level is crucial for optimizing the synthesis of this compound. The Henry reaction, while seemingly straightforward, involves several reversible steps and key intermediates. wikipedia.org
Key mechanistic questions to be explored include:
Rate-Limiting Step : Kinetic studies, including kinetic isotope effect experiments, can pinpoint the rate-limiting step of the reaction, which is often the C-C bond formation. mdpi.com Understanding this allows for targeted strategies to accelerate the reaction.
Role of the Catalyst : Investigating how different catalysts—be they basic resins, metal complexes, or enzymes—activate the reactants is fundamental. mdpi.comresearchgate.net For metal-based catalysts, this includes understanding the coordination of the aldehyde and nitronate to the metal center. For organocatalysts, it involves detailing the specific non-covalent interactions, such as hydrogen bonding, that govern the reaction. diva-portal.org
Reversibility and Side Reactions : All steps of the Henry reaction are reversible, which can limit product yield. wikipedia.org Furthermore, a common side reaction is the dehydration of the β-nitro alcohol product to form a nitroalkene. mdpi.com Mechanistic studies can reveal the conditions that favor the forward reaction and suppress unwanted side reactions, leading to higher product yields.
Study of Solid-State Properties and Crystal Engineering
The properties of this compound in the solid state, such as its crystal structure and melting point, are important for its purification, storage, and handling. Crystal engineering offers a strategy to control these properties by directing the way molecules pack in a crystal lattice.
Future research should focus on:
Polymorphism Screening : Investigating whether this compound can exist in different crystalline forms (polymorphs) is important, as different polymorphs can have distinct physical properties.
Co-crystallization : The formation of co-crystals with other molecules could be explored to modify properties like solubility or stability. The nitro group is known to participate in weak interactions that are important in crystal engineering, making it a good candidate for forming predictable supramolecular structures. rsc.org
Solid-State Reactivity : Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), is an emerging area of green chemistry that can enable solvent-free reactions. researchgate.netthieme-connect.de Investigating the solid-state synthesis of this compound or its subsequent reactions could open up novel and sustainable chemical transformations.
Environmental and Green Chemistry Considerations in Production and Use
Applying the principles of green chemistry is essential for the sustainable production and use of chemicals. researchgate.net The synthesis of this compound provides numerous opportunities for environmental improvements.
Key considerations for future research are:
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. The Henry reaction itself has good atom economy, but downstream transformations should also be considered.
Use of Safer Solvents : A primary goal is to replace hazardous organic solvents with greener alternatives like water or to eliminate solvents altogether. rsc.orgnih.gov
Energy Efficiency : Exploring energy-efficient techniques, such as microwave-assisted synthesis, can reduce energy consumption and potentially shorten reaction times. researchgate.net
Lifecycle Assessment : A comprehensive evaluation of the environmental impact of the entire lifecycle of this compound, from the sourcing of raw materials (4-ethoxybenzaldehyde and nitromethane) to its final use and disposal, is needed to identify areas for improvement. Traditional nitration methods to produce precursors are often hazardous and environmentally unfriendly, highlighting the need for greener alternatives throughout the supply chain. researchgate.netorgchemres.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
